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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylbutyramide

CAS No.: 131802-71-6

Cat. No.: B166085 Get Quote

Introduction & Compound Profile
2-Hydroxy-2-phenylbutyramide (also known as

-ethyl-

-hydroxybenzeneacetamide) represents a class of

-hydroxy amides often encountered as metabolic products or synthetic intermediates in the
development of anticonvulsant drugs (e.g., related to Phenobarbital metabolites).

Accurate spectroscopic identification of this compound is challenging due to the chiral

quaternary center at the C2 position, which induces diastereotopicity in the adjacent ethyl

group. This guide provides a definitive reference for validating the structure using Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
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Property Data

IUPAC Name 2-Hydroxy-2-phenylbutanamide

CAS Registry 52839-87-9 (racemic)

Molecular Formula

Molecular Weight 179.22 g/mol

Melting Point 91–92 °C [1]

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in

Key Structural Feature Quaternary Chiral Center (C2)

Structural Elucidation Workflow
The following logic flow illustrates the decision-making process for confirming the identity of 2-
Hydroxy-2-phenylbutyramide, emphasizing the detection of diastereotopic protons and

specific fragmentation patterns.
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Caption: Logical workflow for the spectroscopic validation of 2-Hydroxy-2-phenylbutyramide,

highlighting the critical check for diastereotopicity in NMR.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][4]
Expertise & Causality: The Diastereotopic Effect
The most critical feature in the

NMR spectrum of this compound is the signal for the methylene (

) protons of the ethyl group. Because the adjacent carbon (C2) is a chiral center (bonded to Ph,
OH, Et, CONH2), the two protons on the

group are diastereotopic. They are chemically non-equivalent and will not appear as a simple
quartet. Instead, they typically manifest as two complex multiplets or a "doublet of quartets"
pattern due to geminal coupling (

Hz) and vicinal coupling to the methyl group.

Protocol:

Solvent: DMSO-

is recommended over

. DMSO preserves the signals for the labile protons (OH and

), which are crucial for confirming the primary amide and tertiary alcohol.

Concentration: 10-15 mg in 0.6 mL solvent.

Predicted NMR Data (400 MHz, DMSO- )
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

7.20 – 7.50 Multiplet (m) 5H Ar-H (Phenyl)
Confirms

aromatic ring.[1]

7.25, 6.90 Broad Singlets 1H each -CO-NH

Primary amide

protons often

appear as two

peaks due to

restricted rotation

or H-bonding in

DMSO.

5.80 Singlet (s) 1H C-OH

Tertiary hydroxyl.

Sharp in DMSO;

broad/absent in

.

1.90 – 2.15 Multiplet (m) 2H

-CH

-CH

Diastereotopic

protons.

Distinctive

complex pattern

confirming

chirality at C2.

0.75 Triplet (t) 3H

-CH

-CH

Terminal methyl

group (

Hz).

Predicted NMR Data (100 MHz, DMSO- )
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Shift (

, ppm)
Assignment Type

176.5 C=O Amide Carbonyl

143.0 Ar-C (ipso) Quaternary Aromatic

128.0, 127.5, 126.0 Ar-C Aromatic CH

78.5 C-OH
Quaternary Aliphatic (Chiral

Center)

32.0
-CH

-
Methylene

8.5 -CH Methyl

Infrared (IR) Spectroscopy
Methodology: The preferred method is ATR (Attenuated Total Reflectance) on the neat solid. If

using KBr pellets, ensure the sample is strictly dry to prevent water bands from obscuring the

OH/NH region.

Diagnostic Bands: The spectrum will be dominated by the overlap of the hydroxyl and amide

functionalities.
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Wavenumber (

)
Vibration Mode Description

3400 – 3200 &

Broad, intense absorption. The

sharp N-H stretches

(asymmetric/symmetric) often

ride on the broader O-H band.

3060 Weak aromatic C-H stretch.

2980, 2940
Aliphatic C-H stretches (ethyl

group).

1660 – 1680

Amide I band. Strong and

characteristic of primary

amides.

1590 – 1610
Amide II band. N-H bending

vibration.

700, 750
Mono-substituted benzene ring

out-of-plane bending.

Self-Validation Check:

Impurity Alert: A sharp peak at 2250

indicates unreacted nitrile precursor (2-hydroxy-2-phenylbutyronitrile).

Impurity Alert: A broad band shifting the carbonyl to 1700-1720

suggests hydrolysis to the carboxylic acid.

Mass Spectrometry (MS)[1][4][5]
Technique: GC-MS (Electron Impact, 70 eV). Direct Insertion Probe (DIP) is preferred if the

compound is thermally labile, though this amide is relatively stable.

Fragmentation Pathway
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The fragmentation is driven by

-cleavage adjacent to the hydroxyl group and the amide.

Molecular Ion (

): m/z 179 (Weak, often barely visible).

Loss of Amide Group: The bond between the quaternary carbon and the carbonyl carbon is

fragile.

.

Fragment mass: 135 m/z. This is the resonance-stabilized

-hydroxy carbocation (

).

Loss of Ethyl Group:

.

Fragment mass: 150 m/z.

Phenyl Cation:

m/z 77 (

).

Benzoyl Cation (Rearrangement):

m/z 105 (

). Common in phenyl-substituted oxygenated compounds.

Quantitative Validation Table (Relative Abundance Estimate)

m/z Fragment Abundance Note
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| 179 |

| < 5% | Molecular ion. | | 161 |

| 10-20% | Dehydration (thermal or EI induced). | | 150 |

| 20-40% | Loss of ethyl chain. | | 135 |

| 100% (Base Peak) |

-cleavage loss of

. | | 77 |

| 30-50% | Characteristic phenyl pattern. |

Experimental Protocols
Protocol A: NMR Sample Preparation

Selection: Use a high-quality 5mm NMR tube free of scratches.

Solvent: Dispense 0.6 mL of DMSO-

(99.9% D).

Dissolution: Add 10 mg of 2-Hydroxy-2-phenylbutyramide. Cap and invert gently.

Note: Do not heat excessively to dissolve, as this may induce H/D exchange with residual

water, broadening the OH/NH signals.

Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay).

Validation: Verify the residual DMSO quintet at 2.50 ppm and water singlet at 3.33 ppm.

Protocol B: Synthesis of Reference Standard (Brief)
To ensure authoritative grounding, the origin of the spectral data is often derived from the

hydrolysis of the corresponding nitrile.

Precursor: 2-Hydroxy-2-phenylbutyronitrile.
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Reagent: Conc.

or alkaline

(Radziszewski reaction).

Condition: Stir at 0-20°C to prevent over-hydrolysis to the acid.

Purification: Recrystallize from Ethanol/Water to achieve the melting point of 91-92°C [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Hydroxy-2-
phenylbutyramide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166085#spectroscopic-data-of-2-hydroxy-2-
phenylbutyramide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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